(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid - 53728-75-9

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

Catalog Number: EVT-1785873
CAS Number: 53728-75-9
Molecular Formula: C57H76F3N17O15
Molecular Weight: 1296.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(D-Leu7)-LHRH Trifluoroacetate belongs to a class of peptides known as Gonadotropin-Releasing Hormone (GnRH) analogs. GnRH, also known as LHRH, is produced in the hypothalamus and acts on the pituitary gland to stimulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) []. These hormones play crucial roles in regulating the reproductive system in both males and females.

(D-Leu7)-LHRH Trifluoroacetate acts as an antagonist of LHRH, meaning it binds to LHRH receptors without activating them, thus blocking the action of the natural hormone []. This property makes it a valuable tool in scientific research investigating the role of LHRH in various physiological processes.

Molecular Structure Analysis
  • D-Leu7 substitution: The replacement of Glycine at position 7 with D-Leucine is a common modification in LHRH antagonists. This change disrupts the natural beta-II' turn conformation typically observed in LHRH agonists, influencing the molecule's interaction with the receptor [, ].
  • N-terminal modifications: Some papers mention additional modifications at the N-terminus of LHRH antagonists, such as acetylation or the use of non-natural amino acids like D-Nal (D-Naphthylalanine) []. These modifications aim to enhance the antagonist's potency and resistance to enzymatic degradation.
Mechanism of Action

(D-Leu7)-LHRH Trifluoroacetate acts as a competitive antagonist of LHRH. It binds to the LHRH receptors in the pituitary gland, preventing the natural hormone from binding and triggering the release of LH and FSH []. This blockage of the LHRH signaling pathway leads to the suppression of gonadotropin release and subsequent downstream effects on the reproductive system.

Applications
  • Investigating the role of LHRH: By blocking the action of endogenous LHRH, this analog can help researchers understand the specific roles of LHRH in various physiological processes, such as ovulation, spermatogenesis, and hormonal feedback mechanisms [, ].
  • Structure-activity relationship studies: Comparing the activity of (D-Leu7)-LHRH Trifluoroacetate with other LHRH analogs carrying different modifications can provide insights into the structural features crucial for receptor binding and antagonistic activity [, , , ].
  • Developing new contraceptive methods: LHRH antagonists have potential applications in developing novel male and female contraceptive methods by suppressing gonadotropin release and disrupting ovulation or spermatogenesis [, ].
Future Directions
  • Developing more potent and specific antagonists: Optimizing the structure of LHRH antagonists to achieve higher potency and selectivity towards specific LHRH receptor subtypes could lead to more effective therapies with fewer side effects [, , ].
  • Exploring non-reproductive applications: Investigating the potential roles of LHRH signaling in other physiological processes, such as cancer, endometriosis, and prostate diseases, could unveil novel therapeutic applications for LHRH antagonists [].
  • Improving drug delivery systems: Developing innovative drug delivery systems for LHRH antagonists could enhance their therapeutic efficacy and patient compliance. This could involve sustained-release formulations or targeted delivery approaches [].

Luteinizing Hormone-Releasing Hormone (LHRH)

Compound Description: LHRH, with the sequence pGlu1-His2-Trp3-Ser4-Tyr5-Gly6-Leu7-Arg8-Pro9-Gly10-NH2, is a naturally occurring decapeptide hormone responsible for the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland. []

Relevance: LHRH serves as the parent compound for (D-Leu7)-LHRH Trifluoroacetate. The analog is obtained by substituting the L-leucine (Leu) residue at position 7 of the native LHRH sequence with its D-enantiomer, D-leucine (D-Leu). This modification often leads to increased resistance to enzymatic degradation and altered biological activity compared to the native LHRH. [, ]

[Phe7]-LHRH

Compound Description: [Phe7]-LHRH is an LHRH analog modified at position 7 with the hydrophobic amino acid phenylalanine (Phe) replacing the native leucine (Leu). This modification aims to study the impact of hydrophobicity at position 7 on biological activity and enzymatic degradation. []

Relevance: Similar to (D-Leu7)-LHRH Trifluoroacetate, [Phe7]-LHRH explores the impact of modifying the amino acid at position 7 in the LHRH sequence. Both modifications involve replacing leucine with hydrophobic amino acids, although [Phe7]-LHRH retains the L-enantiomer while (D-Leu7)-LHRH Trifluoroacetate incorporates the D-enantiomer. Comparing their activities can offer insights into the structural requirements for LHRH activity and stability. []

[Cha7]-LHRH

Compound Description: [Cha7]-LHRH is another LHRH analog modified at position 7, where leucine (Leu) is replaced with the hydrophobic amino acid cyclohexylalanine (Cha). This modification aims to investigate the effects of increased steric bulk and hydrophobicity at position 7 on biological activity and stability. []

Relevance: [Cha7]-LHRH, alongside (D-Leu7)-LHRH Trifluoroacetate and [Phe7]-LHRH, highlights the importance of position 7 in the LHRH sequence for its biological activity and stability. By comparing the activities of these three analogs, researchers can understand how the size, hydrophobicity, and stereochemistry of the amino acid at position 7 influence the overall properties of the LHRH molecule. []

[cLeu7]-LHRH

Compound Description: [cLeu7]-LHRH is an LHRH analog where the native leucine (Leu) at position 7 is substituted with cycloleucine (cLeu). This modification introduces a cycloalkyl ring structure to position 7, altering its conformational flexibility and hydrophobicity. []

Relevance: Like (D-Leu7)-LHRH Trifluoroacetate, [cLeu7]-LHRH emphasizes the significance of position 7 for LHRH functionality. By analyzing the effects of introducing a cyclic amino acid at this position, researchers can gain a deeper understanding of the structural requirements for receptor binding and resistance to enzymatic degradation, ultimately guiding the development of more potent and stable LHRH analogs. []

[(N-Me)Leu7]LHRH

Compound Description: [(N-Me)Leu7]LHRH is an LHRH analog modified with N-methylation of the leucine (Leu) residue at position 7. This modification introduces a methyl group to the peptide backbone nitrogen of leucine, impacting its conformational flexibility and potentially its interactions with receptors and enzymes. []

Relevance: Both [(N-Me)Leu7]LHRH and (D-Leu7)-LHRH Trifluoroacetate highlight the significance of modifications at position 7 in influencing the conformational landscape and biological activity of LHRH analogs. Comparing their bioactivities provides insights into the specific impact of N-methylation versus D-amino acid substitution at this crucial position. []

Properties

CAS Number

53728-75-9

Product Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

Molecular Formula

C57H76F3N17O15

Molecular Weight

1296.3 g/mol

InChI

InChI=1S/C55H75N17O13.C2HF3O2/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36;3-2(4,5)1(6)7/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60);(H,6,7)/t36-,37-,38+,39-,40-,41-,42-,43-;/m0./s1

InChI Key

ZOEAQFLXXCKNKM-NZIHVIMPSA-N

SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC(C)C[C@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.